Bienvenue dans la boutique en ligne BenchChem!

Cyclopentyl(imino)methyl-lambda6-sulfanone

Lipophilicity LogP Lead Optimization

Cyclopentyl(imino)methyl-lambda6-sulfanone (CAS 1967807-31-3) is a sulfoximine building block characterized by an S-cyclopentyl substituent and a free NH imino group. It belongs to the growing class of S(VI) sulfoximines recognized as chemically stable, comparatively polar, and weakly basic motifs that expand the medicinal chemist’s toolbox beyond conventional sulfones and sulfonamides.

Molecular Formula C6H13NOS
Molecular Weight 147.24
CAS No. 1967807-31-3
Cat. No. B3249744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(imino)methyl-lambda6-sulfanone
CAS1967807-31-3
Molecular FormulaC6H13NOS
Molecular Weight147.24
Structural Identifiers
SMILESCS(=N)(=O)C1CCCC1
InChIInChI=1S/C6H13NOS/c1-9(7,8)6-4-2-3-5-6/h6-7H,2-5H2,1H3
InChIKeySDVNYRDRAZCLCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl(imino)methyl-lambda6-sulfanone (CAS 1967807-31-3): Sulfoximine Building Block for Precision Medicinal Chemistry


Cyclopentyl(imino)methyl-lambda6-sulfanone (CAS 1967807-31-3) is a sulfoximine building block characterized by an S-cyclopentyl substituent and a free NH imino group. It belongs to the growing class of S(VI) sulfoximines recognized as chemically stable, comparatively polar, and weakly basic motifs that expand the medicinal chemist’s toolbox beyond conventional sulfones and sulfonamides [1]. With a molecular formula of C₆H₁₃NOS (MW 147.24) and a reported LogP of 0.37, this compound occupies a distinct physicochemical niche among commonly employed sulfoximine building blocks .

Why Cyclopentyl(imino)methyl-lambda6-sulfanone Cannot Be Replaced by Simpler Sulfoximine Analogs


Sulfoximine building blocks are far from interchangeable. Even subtle changes in the S-substituent—from methyl to phenyl or cyclopropyl—shift lipophilicity (LogP) by more than 1.5 log units, profoundly altering aqueous solubility, permeability, and metabolic stability [1]. The cyclopentyl variant provides a specific balance of moderate lipophilicity (LogP 0.37) and high three-dimensional character (Fsp3 = 1.0) that is unattainable with either the highly polar dimethyl analog or the lipophilic S-methyl-S-phenyl analog [2]. Generic substitution without understanding these quantitative property differences risks compromising downstream lead optimization and can introduce unrecognized ADME liabilities.

Quantitative Differentiation Evidence for Cyclopentyl(imino)methyl-lambda6-sulfanone vs. Closest Analogs


Lipophilicity Control: Cyclopentyl Sulfoximine LogP 0.37 vs. Dimethyl (LogP 0.9) and Methyl-Phenyl (LogP 2.69)

The cyclopentyl-substituted sulfoximine exhibits a measured LogP of 0.37, which is 0.53 log units lower than dimethyl sulfoximine (PubChem XLogP3 0.9) [1] and 2.32 log units lower than S-methyl-S-phenyl sulfoximine (LogP 2.69) . This places the cyclopentyl analog in an optimal lipophilicity range (LogP 0–3) associated with favorable oral absorption and low metabolic clearance, while avoiding the excessive lipophilicity of the phenyl-substituted analog that often leads to poor solubility and promiscuous off-target binding [2].

Lipophilicity LogP Lead Optimization

Three-Dimensional Character: Cyclopentyl Sulfoximine Offers Full sp3 Fraction (Fsp3 = 1.0) vs. Planar Phenyl Analog (Fsp3 ≈ 0.14)

The cyclopentyl sulfoximine achieves an Fsp3 value of 1.0 (all carbon atoms are sp3-hybridized) , whereas S-methyl-S-phenyl sulfoximine has an Fsp3 of approximately 0.14 (only 1 of 7 carbons is sp3) . This 7-fold enrichment in three-dimensional character is highly significant for 'escape from flatland' strategies in drug discovery, where increasing Fsp3 has been correlated with reduced attrition due to improved solubility and decreased aromatic stacking-mediated off-target effects [1].

3D Character Fsp3 Escape from Flatland

Steric Bulk and Molecular Weight: Cyclopentyl vs. Cyclopropyl vs. Dimethyl Sulfoximine Scaffolds

The cyclopentyl analog (MW 147.24) provides a 1.58-fold increase in molecular weight over dimethyl sulfoximine (MW 93.15) [1] and a 1.24-fold increase over the cyclopropyl analog (MW 119.19) [2], while remaining significantly smaller than the phenyl-substituted variant (MW 155.22). This intermediate steric profile fills a critical gap: the cyclopentyl group occupies a larger conformational volume than cyclopropyl, potentially achieving better shape complementarity in hydrophobic enzyme pockets without the metabolic liability of a phenyl ring.

Steric Bulk Molecular Weight Binding Pocket Fit

Application Scenarios Where Cyclopentyl(imino)methyl-lambda6-sulfanone Outperforms Generic Analogs


Fragment-Based Lead Generation Requiring Balanced LogP (0.3–0.5) and Full 3D Character

When fragment screening identifies a sulfoximine hit with a small alkyl substituent (e.g., dimethyl sulfoximine, LogP 0.9), growing the fragment to improve target affinity often pushes LogP into unfavorable ranges if phenyl is used. Cyclopentyl(imino)methyl-lambda6-sulfanone (LogP 0.37, Fsp3 1.0) allows fragment growth from MW 93 → 147 while actually reducing lipophilicity relative to the dimethyl parent, preserving drug-like property space [1]. This makes it a first-choice building block for fragment elaboration campaigns targeting kinases, proteases, or epigenetic targets.

Kinase Inhibitor Scaffold Design Avoiding Aromatic Ring Metabolic Liability

In kinase inhibitor programs where S-methyl-S-phenyl sulfoximine is used as a hinge-binding motif, the phenyl ring often undergoes CYP-mediated oxidation, generating reactive metabolites. Replacement with cyclopentyl(imino)methyl-lambda6-sulfanone (LogP 0.37 vs. 2.69 for phenyl analog) reduces lipophilicity by 2.32 log units and eliminates the aromatic oxidation site, as supported by the growing body of evidence that saturated carbocycles improve metabolic stability [2]. This substitution is directly applicable to ATR, CDK, and MNK inhibitor series where sulfoximine-based clinical candidates have been reported.

Asymmetric Catalysis Ligand Synthesis Leveraging Chiral Sulfoximine Architecture

Cyclopentyl(imino)methyl-lambda6-sulfanone contains a chiral sulfur center (asymmetric atoms = 1) , enabling its use as a chiral auxiliary or ligand precursor in asymmetric synthesis. Compared to the widely used S-methyl-S-phenyl sulfoximine, the cyclopentyl analog provides enhanced steric differentiation without the competing π-stacking interactions of the phenyl ring, potentially leading to improved enantioselectivity in metal-catalyzed transformations.

Agrochemical Lead Optimization Requiring Intermediate Lipophilicity for Foliar Uptake

Sulfoximine-based insecticides (e.g., Sulfoxaflor class) require precise LogP tuning for optimal cuticular penetration and phloem mobility. The cyclopentyl sulfoximine (LogP 0.37) provides the intermediate lipophilicity needed for balanced uptake, outperforming the overly polar dimethyl analog (LogP 0.9, though still acceptable) and the excessively lipophilic phenyl analog (LogP 2.69) that may suffer from soil binding and reduced translocation [1].

Quote Request

Request a Quote for Cyclopentyl(imino)methyl-lambda6-sulfanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.